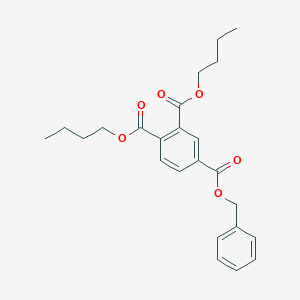
4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate typically involves the esterification of benzene tricarboxylic acid derivatives with butyl alcohols under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of polymer compounds.
Biology: Studying the effects of ester compounds on biological systems.
Industry: Used in the preparation of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate involves its interaction with molecular targets through its ester groups. These ester groups can undergo hydrolysis to release carboxylic acids and alcohols, which can further interact with biological molecules. The compound’s benzene ring can participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: A similar ester compound used as a plasticizer.
Diisobutyl phthalate: Another phthalate ester with similar applications.
1,4-Dibutyl Benzene-1,4-dicarboxylate: A related compound with similar ester groups.
Uniqueness
4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C24H28O6 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-O-benzyl 1-O,2-O-dibutyl benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C24H28O6/c1-3-5-14-28-23(26)20-13-12-19(16-21(20)24(27)29-15-6-4-2)22(25)30-17-18-10-8-7-9-11-18/h7-13,16H,3-6,14-15,17H2,1-2H3 |
InChI Key |
KEYWIWAELFKIMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















